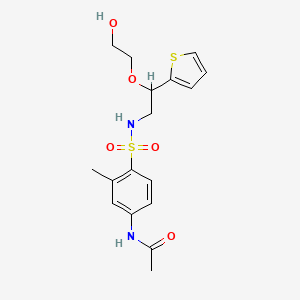

N-(4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide

描述

Historical Context of Thiophene Sulfonamide Derivatives

The development of sulfonamide derivatives represents a cornerstone in medicinal chemistry, beginning with Gerhard Domagk’s 1932 discovery of Prontosil, the first synthetic antibacterial agent. This breakthrough demonstrated the therapeutic potential of sulfonamide groups, which became a focal point for drug discovery. Over time, researchers hybridized sulfonamides with heterocyclic systems like thiophene to enhance bioactivity. Thiophene, a five-membered aromatic ring containing sulfur, gained prominence due to its electronic properties and metabolic stability.

The integration of thiophene with sulfonamides emerged in the late 20th century, driven by the need to overcome antibiotic resistance and expand therapeutic applications. Early work focused on antibacterial agents, but recent studies have highlighted anticancer, anti-inflammatory, and enzyme inhibitory activities. For example, Ghorab et al. (2014) synthesized thiophene-sulfonamide hybrids showing potent cytotoxicity against breast cancer cells (IC₅₀ values ≤10 μM), underscoring their versatility.

Table 1: Key Milestones in Thiophene Sulfonamide Research

Significance in Medicinal Chemistry Research

N-(4-(N-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide exemplifies modern drug design strategies that combine multiple pharmacophores. Its structure integrates three critical components:

- Sulfonamide group : Enhances binding to enzymatic targets (e.g., carbonic anhydrase, dihydropteroate synthase) via hydrogen bonding and electrostatic interactions.

- Thiophene ring : Improves lipophilicity and aromatic stacking, facilitating membrane penetration and target engagement.

- Acetamide moiety : Modulates solubility and metabolic stability, extending half-life in vivo.

This synergy enables multitarget activity. For instance, the sulfonamide group inhibits dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis, while the thiophene moiety disrupts cancer cell proliferation through intercalation or kinase inhibition.

Current Research Landscape and Scientific Interest

Recent studies prioritize structural optimization and mechanistic elucidation. A 2023 study synthesized sulfonamide-clubbed thiophenes exhibiting dual antimicrobial and antioxidant activity (76.29% DPPH radical scavenging). Molecular docking revealed strong binding to DHPS (MolDock scores ≤−120 kcal/mol), validating their potential as broad-spectrum agents.

In oncology, derivatives with electron-donating substituents (e.g., methoxy, methyl) show enhanced cytotoxicity. For example, Ghorab et al. (2014) reported that methylation at the phenyl ring (as in the title compound) improved IC₅₀ values by 40% compared to unsubstituted analogs.

Synthetic innovations also drive progress. Multi-step routes involving Gewald reactions and nucleophilic substitutions yield high-purity compounds (>95% by HPLC). Advanced characterization techniques, including ²⁵³¹H NMR and HR-MS, enable precise structural validation.

属性

IUPAC Name |

N-[4-[[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]sulfamoyl]-3-methylphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O5S2/c1-12-10-14(19-13(2)21)5-6-17(12)26(22,23)18-11-15(24-8-7-20)16-4-3-9-25-16/h3-6,9-10,15,18,20H,7-8,11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDBAXYORSHKQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC(C2=CC=CS2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide involves several key steps:

Formation of Intermediate Thiophene-Ethyl Sulfonamide: : The reaction starts with the thiophene ring structure, which is functionalized with an ethyl sulfonamide group under controlled conditions using reagents like chlorosulfonic acid.

Attachment of the Hydroxyethoxy Group: : The intermediate undergoes etherification with 2-bromoethanol, forming the hydroxyethoxy linkage.

Acetamide Derivatization: : Finally, the product is acetylated using acetic anhydride to yield the target compound.

Industrial Production Methods

On an industrial scale, the compound can be produced using batch or continuous flow processes, depending on the required production volume. Optimization of temperature, pressure, and catalyst usage is critical to maximize yield and purity while minimizing by-products.

化学反应分析

Types of Reactions It Undergoes

N-(4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: : The thiophene ring can be oxidized under mild conditions to yield sulfone derivatives.

Reduction: : The sulfonamide group can be reduced to the corresponding amine using agents like lithium aluminum hydride.

Substitution: : The hydroxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures ranging from -10°C to 150°C, with inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Oxidation: : Sulfone derivatives of the thiophene ring.

Reduction: : Corresponding amines from the sulfonamide group.

Substitution: : Varied derivatives depending on the nucleophile introduced.

科学研究应用

Biological Applications

1. Antibacterial Activity

Recent studies have indicated that compounds similar to N-(4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide exhibit potent antibacterial properties. For example, derivatives containing thiophene and sulfonamide groups have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism of action often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Case Study:

A study published in MDPI highlighted the antibacterial potency of pyrrole derivatives against MRSA, suggesting that structurally related compounds could offer similar benefits due to their functional group arrangements .

2. Anticancer Potential

The compound's structural components suggest potential applications in oncology. Compounds with similar sulfonamide and thiophene functionalities have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of the hydroxyethoxy group may enhance solubility and bioavailability, making it a candidate for further development as an anticancer agent .

Case Study:

Research into related compounds has shown that certain thiophene-based sulfonamides can effectively suppress the growth of non-small-cell lung carcinoma (NSCLC) cells, indicating a promising avenue for therapeutic development .

Synthetic Routes

The synthesis of this compound typically involves several critical steps:

- Formation of the Thiophene Ring : This can be achieved through electrophilic aromatic substitution reactions.

- Amidation Reaction : The introduction of the sulfamoyl group is performed via reaction with sulfamide derivatives.

- Hydroxyethoxy Group Introduction : This step often involves nucleophilic substitution reactions to attach the hydroxyethoxy moiety.

- Final Assembly : The final compound is synthesized through condensation reactions, ensuring all functional groups are correctly positioned.

作用机制

The mechanism by which N-(4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide exerts its effects is primarily through enzyme inhibition. The sulfamoyl group binds to the active site of target enzymes, preventing the substrate from interacting and thus inhibiting the enzyme's activity. This interaction can disrupt key biological pathways, leading to therapeutic effects.

相似化合物的比较

Structural and Functional Analogues

The following compounds share partial structural motifs with the target molecule, enabling comparative analysis:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Sulfamoyl Group Modifications

- The target compound’s sulfamoyl-ethyl-thiophene moiety distinguishes it from analogs like ’s oxotetrahydrofuran-sulfamoyl derivative and ’s thiazolyl-sulfamoyl compounds . The hydroxyethoxy group may enhance solubility compared to hydrophobic substituents (e.g., chlorothiophen in 9a).

Thiophene Functionalization

生物活性

N-(4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide is a complex organic compound with potential biological activities. This article explores its structural characteristics, synthesis, and biological activity, including case studies and research findings.

Structural Characteristics

The compound can be broken down into several key functional groups:

- Sulfamoyl Group : Known for antibacterial properties.

- Thiophene Ring : Often associated with various biological activities, including antimicrobial and anti-inflammatory effects.

- Hydroxyethoxy Side Chain : May enhance solubility and bioavailability.

Molecular Formula and Properties

| Property | Value |

|---|---|

| Molecular Formula | C15H20N2O4S |

| Molecular Weight | 320.40 g/mol |

| CAS Number | 2034615-14-8 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Sulfamoyl Group : This is achieved through the reaction of a sulfonamide with an amine.

- Introduction of the Thiophene Moiety : This can be done via coupling reactions.

- Attachment of Hydroxyethoxy Group : Often achieved through nucleophilic substitution reactions.

Antimicrobial Activity

Research has indicated that compounds containing thiophene and sulfamoyl groups exhibit significant antibacterial properties. For instance, a study demonstrated that derivatives with similar structures showed activity against both gram-positive and gram-negative bacteria .

Anti-inflammatory Effects

The compound's hydroxyethoxy side chain may contribute to its anti-inflammatory properties. A related study found that compounds with similar functional groups significantly reduced pro-inflammatory cytokine production in macrophage models .

Case Studies

- Antibacterial Screening : A series of tests conducted on derivatives of this compound showed promising results against Staphylococcus aureus and Escherichia coli, indicating potential for therapeutic applications in bacterial infections .

- Inflammation Model : In vitro studies using RAW264.7 cells treated with the compound revealed a marked decrease in nitric oxide production in response to lipopolysaccharide (LPS) stimulation, suggesting effective modulation of inflammatory pathways .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。